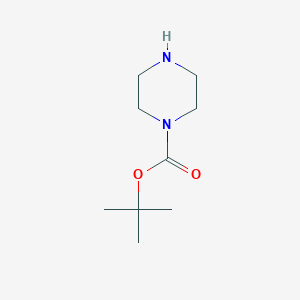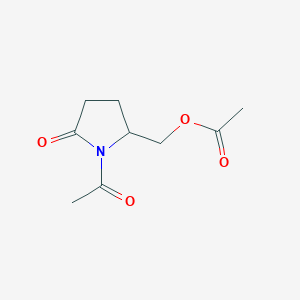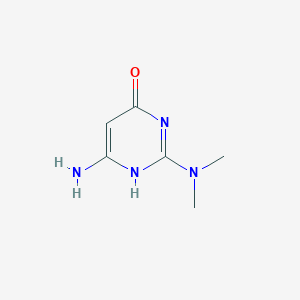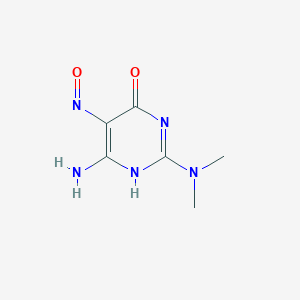
isolevoglucosenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dioxabicyclo[321]oct-3-en-2-one is a bicyclic organic compound with the molecular formula C6H6O3 It is known for its unique structure, which includes a bicyclic ring system with oxygen atoms incorporated into the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) with appropriate reagents to form the bicyclic structure. The reaction typically proceeds through multiple steps, including cyclization and oxidation reactions .
Industrial Production Methods
Industrial production of 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one often involves the use of biomass-derived chemicals such as levoglucosenone. Levoglucosenone can be obtained from the pyrolysis of cellulose and subsequently converted into 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one through a series of chemical transformations .
Chemical Reactions Analysis
Types of Reactions
6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at positions adjacent to the oxygen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Lewis acids like antimony pentafluoride and antimony pentachloride are used to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and biological pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its reactivity and ability to form stable complexes.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one involves its ability to undergo various chemical transformations. The compound can interact with molecular targets through its reactive sites, particularly the oxygen atoms in the bicyclic ring system. These interactions can lead to the formation of stable complexes or the initiation of further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Levoglucosenone: A closely related compound used as a precursor in the synthesis of 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one.
5-Methyl-6,8-dioxabicyclo[3.2.1]octan-3-one: Another bicyclic compound with similar reactivity but different substituents.
3-Cyano-6,8-dioxabicyclo[3.2.1]oct-2-ene: A derivative with a cyano group, showing different reactivity and applications.
Uniqueness
6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one is unique due to its specific bicyclic structure and the presence of oxygen atoms within the rings. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
307991-08-8 |
|---|---|
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
6,8-dioxabicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C6H6O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,5-6H,3H2 |
InChI Key |
LCOGJKFAVXDKBI-UHFFFAOYSA-N |
SMILES |
C1C2C(=O)C=CC(O1)O2 |
Canonical SMILES |
C1C2C(=O)C=CC(O1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















